molecular formula C9H6ClNO2 B1603392 Methyl 2-chloro-5-cyanobenzoate CAS No. 914106-36-8

Methyl 2-chloro-5-cyanobenzoate

Cat. No.: B1603392
CAS No.: 914106-36-8
M. Wt: 195.6 g/mol
InChI Key: RGLQGCVEXOWXEK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-cyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the cyanation of methyl 2-chloro-5-iodobenzoate. This reaction is carried out using a cyanating agent such as copper(I) cyanide in the presence of a palladium catalyst. The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the formation of the cyano group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Reduction: Methyl 2-chloro-5-aminobenzoate.

    Hydrolysis: 2-chloro-5-cyanobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-5-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-cyanobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses.

For example, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt the enzyme’s catalytic activity and alter metabolic pathways.

Comparison with Similar Compounds

Methyl 2-chloro-5-cyanobenzoate can be compared with other similar compounds, such as:

  • Methyl 2-chloro-4-cyanobenzoate
  • Methyl 2-chloro-3-cyanobenzoate
  • Methyl 2-chloro-6-cyanobenzoate

These compounds share similar structural features but differ in the position of the cyano group on the benzene ring. The unique positioning of the cyano group in this compound can influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

methyl 2-chloro-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLQGCVEXOWXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586557
Record name Methyl 2-chloro-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914106-36-8
Record name Methyl 2-chloro-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-chlorobenzoate (2 g; 8.02 mmol; 1 eq.), zinc cyanide (564.79 mg; 4.81 mmol; 0.60 eq.), tris(dibenzylideneacetone)dipalladium(0) (58.73 mg; 0.06 mmol; 0.01 eq.), 1,1′-bis(diphenylphosphino)ferrocene (71.11 mg; 0.13 mmol; 0.02 eq.), zinc (20.97 mg; 0.32 mmol; 0.04 eq.) and zinc acetate (58.83 mg; 0.32 mmol; 0.04 eq.) were put in dry DMF (20 mL). The reaction mixture was purged with N2 and then heated to 90° C. for 3 hours. The reaction mixture was cooled to RT, filtered over a pad of celite and washed with EtOAc. The organic phase was washed with water, brine, dried over MgSO4 and concentrated to afford a brown solid purified by flash chromatography eluting with cHex-EtOAc 8:2 affording the title compound as a yellow solid. It was washed with EtOH and dried under vacuum affording the title compound as a yellow solid (1.55 g, 98%). 1H NMR (DMSO-d6, 300 MHz) δ 8.29 (m, 1H), 8.09-8.06 (m, 1H), 7.83-7.81 (m, 1H), 3.89 (s, 3H). LC/MS (Method B): 197.0 (M+H)+. HPLC (Method A) Rt 3.70 min (Purity: 83.7%)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
564.79 mg
Type
catalyst
Reaction Step Three
Quantity
58.73 mg
Type
catalyst
Reaction Step Four
Quantity
71.11 mg
Type
catalyst
Reaction Step Five
Name
Quantity
20.97 mg
Type
catalyst
Reaction Step Six
Quantity
58.83 mg
Type
catalyst
Reaction Step Seven
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of methyl 3,5-dichlorobenzoate (14.66 g, 71.5 mmol), zinc cyanide (5.04 g, 42.9 mmol) zinc (dust, 0.21 g, 3.21 mmol), [1,1′Bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (1.3 g, 1.57 mmol) in N,N-dimethylformamide (70 mL) was heated at reflux for 5 hours. After cooling the reaction was diluted with ethyl acetate and extracted with water and brine. Silica gel chromatography afforded 2.34g (17%) methyl 2-chloro-5-cyanobenzoate.
Quantity
14.66 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
5.04 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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reactant
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reactant
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Name
N#C[Cu]
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reactant
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5-Amino-2-chloro-benzoic acid methyl ester (10 g, 54 mmol) was diazotized followed by treatment with CuCN and KCN using the procedure described in example 165 to get the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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